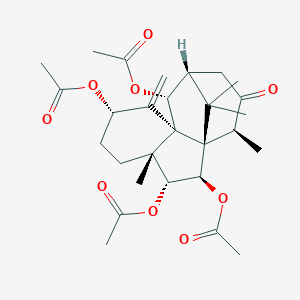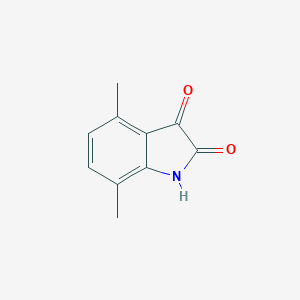![molecular formula C15H26O9 B100039 [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate CAS No. 19285-92-8](/img/structure/B100039.png)
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate, also known as DMTM, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to improve cognitive function and protect neurons from toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for a variety of diseases. However, one limitation of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate research include further investigation into its mechanism of action, optimization of its synthesis method, and development of more effective formulations for in vivo administration. Additionally, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate could be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with acetic anhydride to produce [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate.
Applications De Recherche Scientifique
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to protect neurons from amyloid-beta-induced toxicity and improve cognitive function. In inflammation research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
19285-92-8 |
|---|---|
Nom du produit |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
Formule moléculaire |
C15H26O9 |
Poids moléculaire |
350.36 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-8-13(24-11(3)18)15(21-6)14(20-5)12(7-19-4)23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
Clé InChI |
JTIPYRUUQYKTIG-KBUPBQIOSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC)OC(=O)C)OC)OC)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)


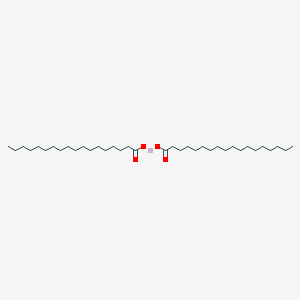
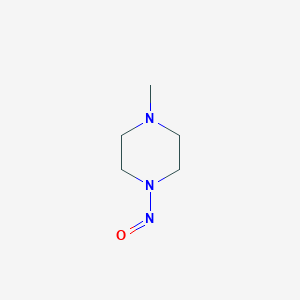
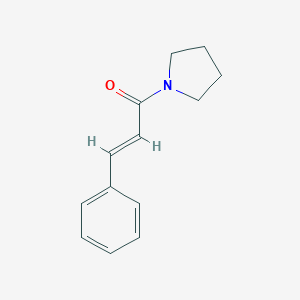
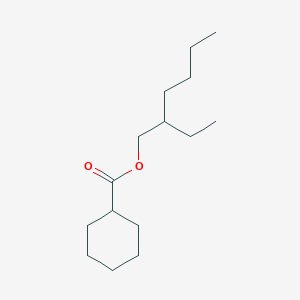
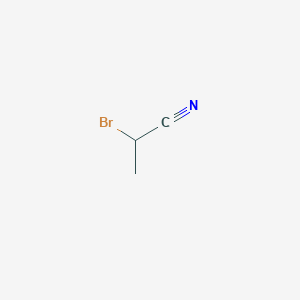

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
